
(4-(Methoxymethyl)benzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Methoxymethyl)benzyl)hydrazine is an organic compound with the molecular formula C9H14N2O It is a derivative of benzylhydrazine, where the benzyl group is substituted with a methoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxymethyl)benzyl)hydrazine typically involves the reaction of (4-(Methoxymethyl)benzyl)chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(4-(Methoxymethyl)benzyl)chloride+hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (4-(Methoxymethyl)benzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(4-(Methoxymethyl)benzyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-(Methoxymethyl)benzyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
(4-(Methoxymethyl)benzyl)hydrazine can be compared with other benzylhydrazine derivatives, such as:
Benzylhydrazine: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
(4-Methoxybenzyl)hydrazine: Contains a methoxy group directly attached to the benzene ring, leading to different reactivity and applications.
(4-(Methoxymethyl)phenyl)hydrazine: Similar structure but with the methoxymethyl group attached to the phenyl ring, affecting its chemical behavior.
The uniqueness of this compound lies in the presence of the methoxymethyl group, which can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
[4-(methoxymethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-12-7-9-4-2-8(3-5-9)6-11-10/h2-5,11H,6-7,10H2,1H3 |
InChIキー |
WBDZFGFBABENIG-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC=C(C=C1)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



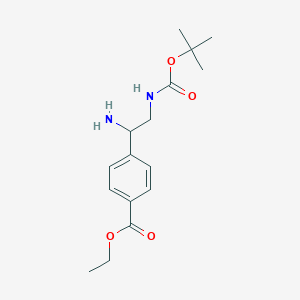


![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)

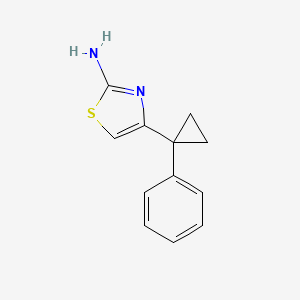
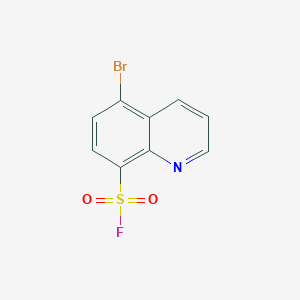
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
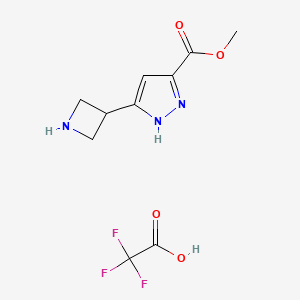

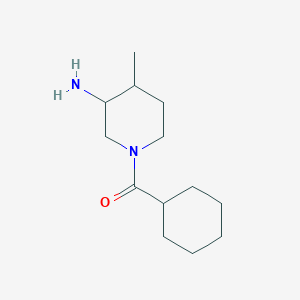
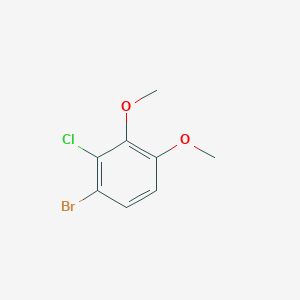
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
